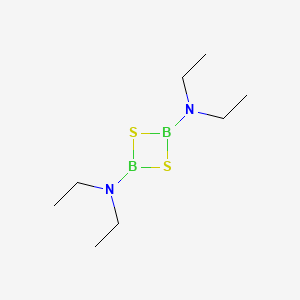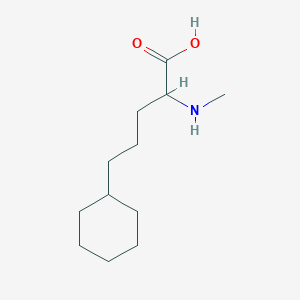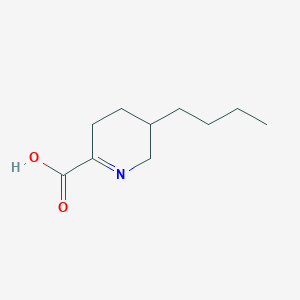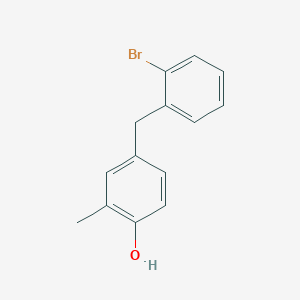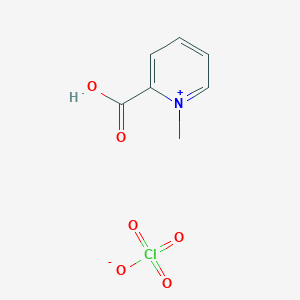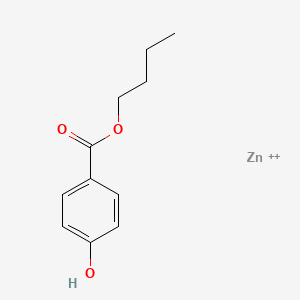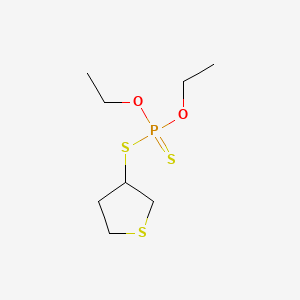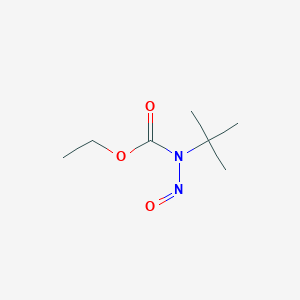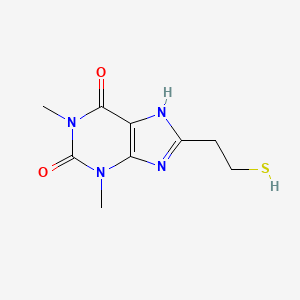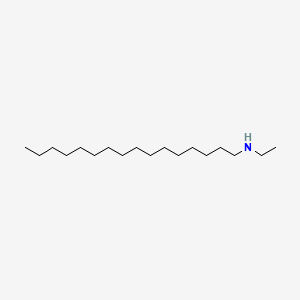
1-Hexadecanamine, N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanamine, N-ethyl- is an organic compound with the molecular formula C18H39N . It is a type of amine, specifically a secondary amine, where the nitrogen atom is bonded to an ethyl group and a hexadecyl group.
Preparation Methods
1-Hexadecanamine, N-ethyl- can be synthesized through various methods. One common synthetic route involves the reaction of hexadecylamine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 1-Hexadecanamine, N-ethyl- and sodium iodide as a byproduct .
Industrial production methods may involve similar reactions but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Hexadecanamine, N-ethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.
Reduction: It can be reduced to form primary amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or hexadecyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Major products formed from these reactions include amides, nitriles, primary amines, and substituted amines .
Scientific Research Applications
1-Hexadecanamine, N-ethyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: It is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of lubricants, corrosion inhibitors, and antistatic agents.
Mechanism of Action
The mechanism by which 1-Hexadecanamine, N-ethyl- exerts its effects involves its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signaling pathways and ion transport .
Comparison with Similar Compounds
1-Hexadecanamine, N-ethyl- can be compared with other similar compounds such as:
Hexadecylamine: Similar in structure but lacks the ethyl group, making it less amphiphilic.
N,N-Diethylhexadecylamine: Contains two ethyl groups, making it more hydrophobic and less likely to integrate into lipid bilayers.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a similar hydrophobic tail but a different head group, making it more effective as a surfactant.
These comparisons highlight the unique amphiphilic nature of 1-Hexadecanamine, N-ethyl-, which makes it particularly useful in applications requiring membrane integration and interaction .
Properties
CAS No. |
5877-76-9 |
|---|---|
Molecular Formula |
C18H39N |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N-ethylhexadecan-1-amine |
InChI |
InChI=1S/C18H39N/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h19H,3-18H2,1-2H3 |
InChI Key |
WMQYCVWUHCDVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)

